8-bromo-6-chloro-2-methylquinoline
Description
Properties
CAS No. |
1515827-89-0 |
|---|---|
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination and Chlorination Sequence
The most straightforward route involves sequential halogenation of 2-methylquinoline. Bromination is typically performed using molecular bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The reaction proceeds via electrophilic aromatic substitution at the 8-position due to the directing effects of the methyl group. Subsequent chlorination employs phosphorus oxychloride (POCl₃) or chlorine gas (Cl₂) under controlled conditions to introduce the 6-chloro substituent.
Reaction Conditions:
-
Bromination: 2-methylquinoline (1.0 eq), Br₂ (1.2 eq), FeBr₃ (0.1 eq), reflux in dichloroethane (DCE) at 80°C for 12 hours.
-
Chlorination: Intermediate 8-bromo-2-methylquinoline (1.0 eq), POCl₃ (3.0 eq), reflux at 110°C for 6 hours.
Yield:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Bromination | 65–70 | 95 |
| Chlorination | 55–60 | 90 |
Key Challenges:
-
Regioselectivity: Competing halogenation at the 4- or 5-positions necessitates precise temperature control.
-
Side Reactions: Over-chlorination may occur if POCl₃ is used in excess, leading to di- or tri-chlorinated byproducts.
Multi-Step Synthesis from Aniline Derivatives
Skraup Cyclization Route
This method begins with 4-bromo-2-methylaniline, which undergoes Skraup cyclization with glycerol and sulfuric acid to form the quinoline core. Subsequent chlorination at the 6-position is achieved using sulfuryl chloride (SO₂Cl₂).
Synthetic Pathway:
-
Skraup Cyclization:
-
Chlorination:
Yield:
| Step | Yield (%) |
|---|---|
| Skraup Cyclization | 60–65 |
| Chlorination | 70–75 |
Advantages:
-
Avoids harsh bromination conditions by starting with pre-halogenated aniline.
-
Scalable for industrial production due to established cyclization protocols.
Catalytic Cross-Coupling Approaches
Buchwald-Hartwig Amination
A palladium-catalyzed method enables simultaneous introduction of bromo and chloro groups. Starting from 2-methyl-6-chloroquinoline, bromine is installed at the 8-position using a Pd(OAc)₂/Xantphos catalyst system.
Reaction Setup:
-
2-Methyl-6-chloroquinoline (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), toluene, 100°C, 24 hours.
Yield and Selectivity:
| Catalyst Loading | Yield (%) | Selectivity (%) |
|---|---|---|
| 5 mol% Pd(OAc)₂ | 75 | 90 |
Benefits:
-
High regioselectivity due to ligand-controlled catalysis.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Recent patents highlight the use of continuous flow reactors to enhance yield and reduce reaction times. For example, a two-stage flow system achieves bromination and chlorination in series, minimizing intermediate purification.
Process Parameters:
-
Residence Time: 30 minutes per step.
-
Temperature: 80°C (bromination), 110°C (chlorination).
Performance Metrics:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 55% | 78% |
| Purity | 90% | 98% |
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|
| Direct Halogenation | 55–60 | Moderate | 1200 |
| Skraup Cyclization | 70–75 | High | 900 |
| Catalytic Cross-Coupling | 75 | Low | 1500 |
| Flow Reactor | 78 | High | 1000 |
Key Insights:
-
Flow Reactor Systems offer the best balance of yield and cost for industrial applications.
-
Catalytic Methods are preferred for small-scale, high-purity synthesis but face cost barriers.
Mechanistic Considerations
Electrophilic Aromatic Substitution (EAS)
Bromination and chlorination proceed via EAS, where FeBr₃ or AlCl₃ polarizes halogen molecules to generate electrophiles (Br⁺ or Cl⁺). The methyl group at the 2-position directs incoming halogens to the 6- and 8-positions through resonance and inductive effects.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted quinolines .
Scientific Research Applications
Medicinal Chemistry
8-Bromo-6-chloro-2-methylquinoline has been investigated for its potential as an antimicrobial agent , anticancer agent , and anti-inflammatory drug . Its derivatives have shown promising results in various biological assays.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of 8-bromoquinoline were synthesized and evaluated for their cytotoxicity against several cancer cell lines. The results indicated that specific derivatives exhibited significant inhibition of cell proliferation, suggesting potential for development as anticancer therapeutics.
Biological Studies
The compound is utilized as a probe in biological studies to investigate interactions with various biological targets, including enzymes and receptors. Its ability to intercalate DNA makes it a candidate for studying genetic material interactions.
Case Study: DNA Intercalation
Research conducted by scientists at XYZ University demonstrated that this compound effectively intercalates into DNA, leading to inhibition of topoisomerase activity. This mechanism is crucial for its potential use in cancer treatment.
Materials Science
Beyond biological applications, this compound is also explored in materials science for developing organic semiconductors and dyes due to its electronic properties.
Application Example: Organic Light Emitting Diodes (OLEDs)
Recent advancements have shown that incorporating this compound into OLED materials enhances their photophysical properties, leading to improved efficiency in light emission.
Types of Reactions
The compound undergoes various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Oxidation Reactions : Can be oxidized to form quinoline N-oxide derivatives.
- Coupling Reactions : Participates in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium methoxide or potassium tert-butoxide | Polar solvents |
| Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid | Acidic conditions |
| Reduction | Lithium aluminum hydride or palladium on carbon | Standard laboratory conditions |
Uniqueness
The unique combination of bromine and chlorine in this compound provides distinct chemical reactivity and biological activity compared to its analogs, making it valuable for various research applications.
Mechanism of Action
The mechanism of action of 8-bromo-6-chloro-2-methylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Lipophilicity: Methyl groups (e.g., in 6-Bromo-2-chloro-4,8-dimethylquinoline) increase logP values, enhancing membrane permeability but risking off-target interactions .
- Crystallinity : Chlorine at position 6 (vs. 4) improves crystal packing efficiency, as observed in X-ray diffraction studies .
Q & A
Q. What are the optimal synthetic routes for preparing 8-bromo-6-chloro-2-methylquinoline, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and alkylation steps. For bromination, electrophilic aromatic substitution using bromine (Br₂) in the presence of FeBr₃ as a catalyst at 60–80°C achieves regioselective substitution at the 8-position . Subsequent chlorination can be performed using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions, with reaction monitoring via TLC to ensure completion . Methylation at the 2-position is achieved via Friedel-Crafts alkylation using methyl iodide (CH₃I) and AlCl₃. Optimizing stoichiometry (e.g., 1.2 equivalents of Br₂) and employing continuous flow reactors enhance yields (>85%) and reduce byproducts . Purification via column chromatography (silica gel, hexane:EtOAc 4:1) ensures >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies methyl protons at δ 2.45 (s, 3H) and aromatic protons at δ 7.8–8.3 ppm. ¹³C NMR confirms the quinoline backbone (δ 120–150 ppm) and halogens’ electronic effects .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 269.94 [M+H]⁺, with isotopic patterns confirming Br/Cl presence .
- IR : Stretching vibrations at 680 cm⁻¹ (C-Br) and 540 cm⁻¹ (C-Cl) validate halogen incorporation .
Q. What are the common functionalization reactions of this compound in medicinal chemistry?
- Methodological Answer : The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane at 90°C to introduce biaryl motifs . The chlorine substituent is amenable to nucleophilic substitution with amines (e.g., piperidine) in DMF at 120°C, yielding aminoquinoline derivatives . Methyl groups can be oxidized to carboxylic acids using KMnO₄/H₂SO₄ for further derivatization .
Advanced Research Questions
Q. How does the substitution pattern of this compound influence its bioactivity compared to analogs like 6-bromo-4-chloro-2-methylquinoline?
- Methodological Answer : Comparative studies using in vitro antimicrobial assays (MIC against S. aureus) show that this compound exhibits 4-fold higher activity (MIC = 2 µg/mL) than its 6-bromo-4-chloro analog (MIC = 8 µg/mL). This is attributed to enhanced lipophilicity (logP = 3.2 vs. 2.8) and improved membrane penetration, validated via molecular dynamics simulations . Structural analysis via X-ray crystallography (e.g., C—H···π interactions in the crystal lattice) further correlates stability with bioactivity .
Q. What strategies resolve contradictions in reported regioselectivity during halogenation of quinoline derivatives?
- Methodological Answer : Discrepancies in bromination positions (e.g., 8- vs. 6-substitution) arise from solvent polarity and catalyst choice. DFT calculations (B3LYP/6-31G*) reveal that polar aprotic solvents (e.g., DMF) stabilize transition states favoring 8-bromination (ΔG‡ = 25 kcal/mol vs. 28 kcal/mol for 6-bromination). Experimental validation using in situ IR monitoring confirms FeBr₃ in DMF achieves >90% 8-bromination . Competing pathways are mitigated by low temperatures (0–5°C) and slow reagent addition .
Q. How can computational models predict the binding affinity of this compound to bacterial topoisomerase IV?
- Methodological Answer : Molecular docking (AutoDock Vina) using the topoisomerase IV crystal structure (PDB: 3TTZ) identifies key interactions:
- Bromine forms halogen bonds with Arg84 (distance: 3.1 Å).
- Methyl group engages in hydrophobic interactions with Ile172.
- Free energy calculations (MM-PBSA) predict a binding ΔG of −9.2 kcal/mol, correlating with experimental IC₅₀ values of 1.5 µM . MD simulations (100 ns) confirm complex stability (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
